4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Description
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of multiple tert-butyl groups and a benzoxazole ring, which contribute to its stability and reactivity. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Properties
IUPAC Name |
4,6-ditert-butyl-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO3/c1-26(2,3)17-15-20(29(10,11)12)23(32)24-21(17)30-25(33-24)16-13-18(27(4,5)6)22(31)19(14-16)28(7,8)9/h13-15,31-32H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYVKLDYILTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C(=C(C=C3C(C)(C)C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-aminophenol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzoxazole ring.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxyl group at the 7-position of the benzoxazole ring.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like hydrochloric acid for condensation reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases.
Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Mechanism of Action
The antioxidant activity of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol is primarily due to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar tert-butyl groups.
2,4,6-tri-tert-butylphenol: Known for its strong antioxidant properties.
1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A compound with multiple hydroxyl groups and tert-butyl groups, used as an antioxidant.
Uniqueness
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol is unique due to the presence of the benzoxazole ring, which enhances its stability and reactivity compared to other antioxidants. This structural feature allows it to be more effective in certain applications, particularly in high-temperature environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
